4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol
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Overview
Description
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol is an organic compound with the molecular formula C₁₁H₁₆FNO₂ This compound features a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: Starting from a fluorobenzene derivative, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with a 3-hydroxypropyl halide under basic conditions to introduce the hydroxypropyl group.
Hydroxylation: Finally, the phenol group is introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield 4-Fluoro-2-{1-[(3-oxopropyl)amino]ethyl}phenol.
Reduction: Reduction of the amino group can produce this compound derivatives with secondary or tertiary amines.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydroxypropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]methyl}phenol: Similar structure but with a methyl group instead of an ethyl group.
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]propyl}phenol: Similar structure but with a propyl group instead of an ethyl group.
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]butyl}phenol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the hydroxypropyl and aminoethyl groups provide versatility in chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H16FNO2 |
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Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(3-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-5-2-6-14)10-7-9(12)3-4-11(10)15/h3-4,7-8,13-15H,2,5-6H2,1H3 |
InChI Key |
PFBZQRCQDKDGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)NCCCO |
Origin of Product |
United States |
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